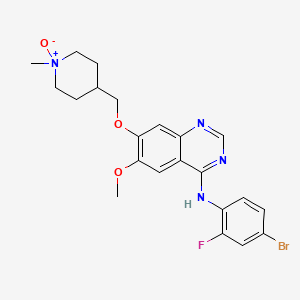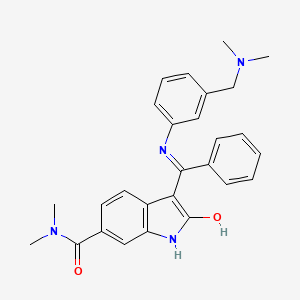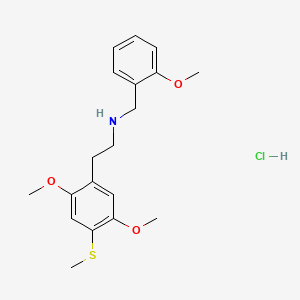
25T-NBOMe (chlorhydrate)
Vue d'ensemble
Description
Le 25T-NBOMe (chlorhydrate) est un composé synthétique appartenant à la série des NBOMe de phénéthylamines. Il s'agit d'un dérivé de la 2C-T, une 2,5-diméthoxyphénéthylamine, avec un ajout de N-(2-méthoxybenzyle) à l'amine . Ce composé est connu pour ses puissantes propriétés hallucinogènes et est principalement utilisé dans des contextes médico-légaux et de recherche .
Applications De Recherche Scientifique
25T-NBOMe (hydrochloride) is used extensively in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for studying the serotonin system and its role in various neurological and psychological conditions . Additionally, it is used as an analytical reference standard in forensic investigations to identify and quantify NBOMe compounds in biological samples.
Analyse Biochimique
Biochemical Properties
25T-NBOMe (hydrochloride) primarily interacts with the serotonin 5-HT2A receptor, where it acts as a potent agonist. This interaction is facilitated by the compound’s high affinity for the receptor, which is attributed to the N-(2-methoxybenzyl) addition at the amine . The binding of 25T-NBOMe (hydrochloride) to the 5-HT2A receptor induces a conformational change that activates downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell .
Cellular Effects
The effects of 25T-NBOMe (hydrochloride) on cellular processes are profound, particularly in neuronal cells. The compound’s activation of the 5-HT2A receptor influences various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinase (ERK) pathway . These pathways play crucial roles in regulating gene expression, cell growth, and differentiation. Additionally, 25T-NBOMe (hydrochloride) has been shown to affect cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, 25T-NBOMe (hydrochloride) exerts its effects through a series of binding interactions and conformational changes. The compound’s high affinity for the 5-HT2A receptor is due to specific interactions between the N-(2-methoxybenzyl) group and key amino acid residues within the receptor’s binding pocket . Upon binding, 25T-NBOMe (hydrochloride) stabilizes the active conformation of the receptor, promoting the activation of G-proteins and subsequent intracellular signaling cascades. This process involves the inhibition or activation of various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25T-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Upon exposure to light and air, 25T-NBOMe (hydrochloride) can undergo degradation, leading to a decrease in its potency. Long-term studies have shown that repeated exposure to 25T-NBOMe (hydrochloride) can result in desensitization of the 5-HT2A receptor, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
In animal models, the effects of 25T-NBOMe (hydrochloride) vary with different dosages. Low doses of the compound induce mild psychoactive effects, while higher doses can lead to significant alterations in behavior and physiology . Studies have shown that at high doses, 25T-NBOMe (hydrochloride) can cause toxic effects, including seizures and hyperthermia. The threshold dose for observable effects in rodents is approximately 0.1 mg/kg, with toxic effects becoming apparent at doses above 1 mg/kg .
Metabolic Pathways
The metabolic pathways of 25T-NBOMe (hydrochloride) involve several phase I and phase II reactions. The primary metabolic processes include O-demethylation, hydroxylation, and N-demethoxybenzylation . These reactions are catalyzed by enzymes such as cytochrome P450s, which convert 25T-NBOMe (hydrochloride) into various metabolites. These metabolites can undergo further conjugation reactions, including glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 25T-NBOMe (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in lipid-rich regions. Transporters such as the serotonin transporter (SERT) play a role in the uptake and distribution of 25T-NBOMe (hydrochloride) within neuronal cells .
Subcellular Localization
The subcellular localization of 25T-NBOMe (hydrochloride) is primarily within the plasma membrane, where it interacts with the 5-HT2A receptor . The compound can also be found in other cellular compartments, including the cytoplasm and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 25T-NBOMe (hydrochloride), directing it to specific subcellular sites .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 25T-NBOMe (chlorhydrate) implique la réaction de la 2,5-diméthoxy-4-(méthylthio)phénéthylamine (2C-T) avec le 2-méthoxybenzaldéhyde en présence d'un agent réducteur tel que le triacétoxyborohydrure de sodium. La réaction se produit généralement dans un solvant comme le dichlorométhane sous une atmosphère inerte .
Méthodes de production industrielle : Les méthodes de production industrielle du 25T-NBOMe (chlorhydrate) ne sont pas bien documentées en raison de son utilisation principale dans la recherche et les applications médico-légales. la synthèse suit généralement des voies similaires à celles décrites ci-dessus, avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le 25T-NBOMe (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes méthoxy sur le cycle aromatique peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions communs :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Principaux produits :
Oxydation : Formation de quinones correspondantes.
Réduction : Formation d'amines réduites.
Substitution : Formation de phénéthylamines substituées.
4. Applications de la recherche scientifique
Le 25T-NBOMe (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la neuropharmacologie et de la toxicologie médico-légale. Sa forte affinité et sa sélectivité pour le récepteur 5-HT2A en font un outil précieux pour étudier le système sérotoninergique et son rôle dans diverses conditions neurologiques et psychologiques . De plus, il est utilisé comme étalon de référence analytique dans les enquêtes médico-légales pour identifier et quantifier les composés NBOMe dans les échantillons biologiques.
5. Mécanisme d'action
Le 25T-NBOMe (chlorhydrate) agit comme un agoniste puissant au niveau du récepteur 5-HT2A, de manière similaire aux autres composés NBOMe. Il affecte l'expression du récepteur de la dopamine D1, du récepteur de la dopamine D2, de la tyrosine hydroxylase, du transporteur de la dopamine et du transporteur de la dopamine phosphorylée dans le noyau accumbens. Cette interaction avec les systèmes sérotoninergique et dopaminergique est à l'origine de ses effets hallucinogènes.
Composés similaires :
25I-NBOMe : 2-(4-iodo-2,5-diméthoxyphényl)-N-[(2-méthoxyphényl)méthyl]éthanamine
25B-NBOMe : 2-(4-bromo-2,5-diméthoxyphényl)-N-[(2-méthoxyphényl)méthyl]éthanamine
25C-NBOMe : 2-(4-chloro-2,5-diméthoxyphényl)-N-[(2-méthoxyphényl)méthyl]éthanamine
Comparaison : Le 25T-NBOMe (chlorhydrate) est unique en raison de la présence d'un groupe méthylthio sur le cycle aromatique, ce qui le différencie des autres composés NBOMe comme le 25I-NBOMe, le 25B-NBOMe et le 25C-NBOMe. Cette variation structurale influence ses propriétés pharmacocinétiques et son affinité pour les récepteurs .
Mécanisme D'action
25T-NBOMe (hydrochloride) acts as a potent agonist at the 5-HT2A receptor, similar to other NBOMe compounds. It affects the expression of dopamine receptor D1, dopamine receptor D2, tyrosine hydroxylase, dopamine transporter, and phospho-dopamine transporter in the nucleus accumbens. This interaction with the serotonin and dopamine systems is responsible for its hallucinogenic effects.
Comparaison Avec Des Composés Similaires
25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Comparison: 25T-NBOMe (hydrochloride) is unique due to the presence of a methylthio group on the aromatic ring, which differentiates it from other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This structural variation influences its pharmacokinetic properties and receptor affinity .
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHPYXBGMORCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344510 | |
| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-47-1 | |
| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
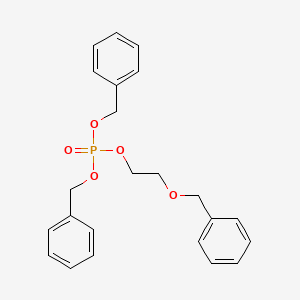

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)
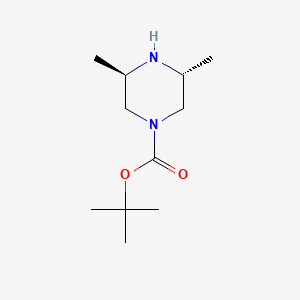
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
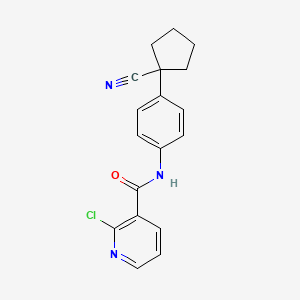
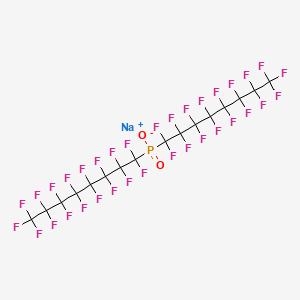
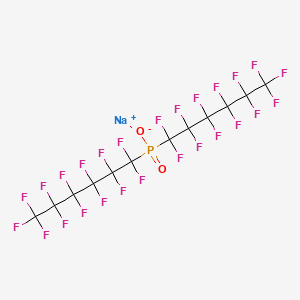
![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
